Z-DL-Val-OH
Overview
Description
N-(benzyloxycarbonyl)-l-valine: is a derivative of the amino acid l-valine, where the amino group is protected by a benzyloxycarbonyl group. This compound is commonly used in peptide synthesis as a protecting group for the amino group, preventing unwanted reactions during the synthesis process.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(benzyloxycarbonyl)-l-valine typically involves the reaction of l-valine with benzyl chloroformate in the presence of a mild base such as sodium hydroxide. The reaction is carried out at room temperature, and the product is purified through crystallization or chromatography .
Industrial Production Methods: In an industrial setting, the production of N-(benzyloxycarbonyl)-l-valine follows similar principles but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: N-(benzyloxycarbonyl)-l-valine undergoes several types of chemical reactions, including:
Hydrogenation: The benzyloxycarbonyl group can be removed through hydrogenation using palladium on carbon as a catalyst.
Hydrolysis: Acidic or basic hydrolysis can cleave the benzyloxycarbonyl group, yielding l-valine and benzyl alcohol.
Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups under specific conditions.
Common Reagents and Conditions:
Hydrogenation: Palladium on carbon, hydrogen gas.
Hydrolysis: Hydrochloric acid or sodium hydroxide.
Substitution: Various protecting group reagents such as tert-butoxycarbonyl chloride .
Major Products Formed:
Hydrogenation: l-valine and benzyl alcohol.
Hydrolysis: l-valine and benzyl alcohol.
Substitution: l-valine with a new protecting group .
Scientific Research Applications
Chemistry: N-(benzyloxycarbonyl)-l-valine is widely used in peptide synthesis as a protecting group for the amino group. It allows for the selective deprotection and coupling of amino acids, facilitating the synthesis of complex peptides .
Biology: In biological research, N-(benzyloxycarbonyl)-l-valine is used to study enzyme-substrate interactions and protein folding. It serves as a model compound for understanding the behavior of protected amino acids in biological systems .
Medicine: N-(benzyloxycarbonyl)-l-valine is used in the development of peptide-based drugs. Its protecting group ensures the stability of the peptide during synthesis and enhances the bioavailability of the final drug product .
Industry: In the pharmaceutical industry, N-(benzyloxycarbonyl)-l-valine is used in the large-scale production of peptide drugs. Its stability and ease of removal make it an ideal protecting group for industrial applications .
Mechanism of Action
The mechanism of action of N-(benzyloxycarbonyl)-l-valine involves the protection of the amino group through the formation of a stable carbamate linkage. This prevents unwanted reactions during peptide synthesis. The benzyloxycarbonyl group can be selectively removed under mild conditions, allowing for the controlled deprotection and coupling of amino acids .
Comparison with Similar Compounds
- N-(tert-butoxycarbonyl)-l-valine
- N-(fluorenylmethoxycarbonyl)-l-valine
- N-(carbobenzyloxy)-l-valine
Comparison: N-(benzyloxycarbonyl)-l-valine is unique in its stability and ease of removal compared to other protecting groups. The benzyloxycarbonyl group provides a balance between stability during synthesis and ease of removal under mild conditions. This makes it a preferred choice for peptide synthesis .
Properties
IUPAC Name |
3-methyl-2-(phenylmethoxycarbonylamino)butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4/c1-9(2)11(12(15)16)14-13(17)18-8-10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3,(H,14,17)(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CANZBRDGRHNSGZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60862565 | |
Record name | N-Carbobenzoyl-DL-valine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60862565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3588-63-4, 1149-26-4 | |
Record name | N-(Benzyloxycarbonyl)-DL-valine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3588-63-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | N-Carbobenzoxy-L-valine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001149264 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Carbobenzoyl-DL-valine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003588634 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Carbobenzoxy-DL-valine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33501 | |
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Record name | Valine, N-[(phenylmethoxy)carbonyl]- | |
Source | EPA Chemicals under the TSCA | |
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Record name | N-Carbobenzoyl-DL-valine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60862565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(benzyloxycarbonyl)-L-valine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.238 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | N-benzyloxycarbonyl-DL-valine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.662 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | N-CARBOBENZOYL-DL-VALINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C9J545UFF6 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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